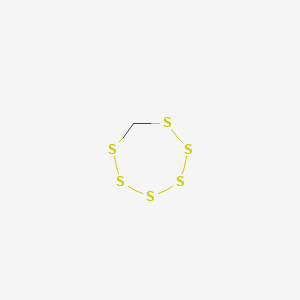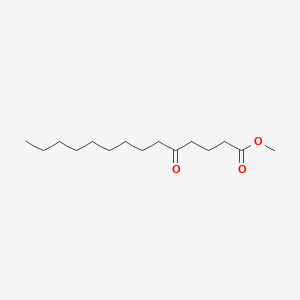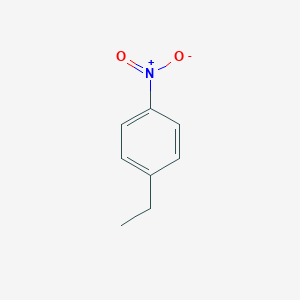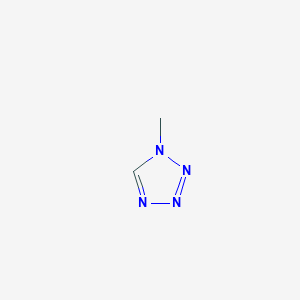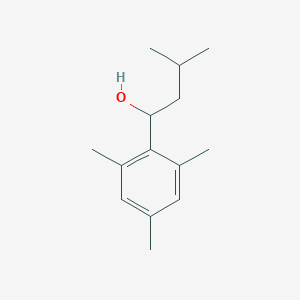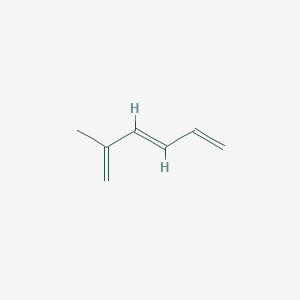
2-Methyl-1,3,5-hexatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,5-hexatriene is an organic compound with the molecular formula C7H10. It is a conjugated triene, meaning it contains three alternating double bonds. This compound is of interest due to its unique structural properties and its role in various chemical reactions, particularly those involving conjugated systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-hexatriene can be synthesized through the thermocatalytic decomposition of 1,3-dioxanes containing a methyl group in the 4 position. This process involves passing the propenyldioxane as a mixture with steam over catalysts such as phosphoric acid deposited on silica gel . The reaction conditions typically involve high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1,3,5-hexatriene undergoes various types of reactions, including:
Electrocyclic Reactions: These reactions involve the formation or breaking of a sigma bond between the ends of the conjugated system.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming cyclic products through the interaction of its pi systems.
Common Reagents and Conditions:
Thermal Conditions: Electrocyclic reactions typically occur under thermal conditions, where heat provides the necessary energy for the reaction to proceed.
Photochemical Conditions: Cycloaddition reactions can be initiated by light, leading to different stereochemical outcomes compared to thermal conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrocyclic reactions can yield cyclic compounds, while cycloaddition reactions can produce various cyclic adducts.
Applications De Recherche Scientifique
2-Methyl-1,3,5-hexatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology and Medicine: While specific applications in biology and medicine are less documented, the study of its reactivity can contribute to the development of new synthetic pathways for biologically active compounds.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3,5-hexatriene in chemical reactions involves the interaction of its conjugated pi system with various reagents. In electrocyclic reactions, the compound undergoes a concerted process where the electrons move in a cyclic manner, forming or breaking sigma bonds . The stereochemistry of these reactions is controlled by the symmetry properties of the highest occupied molecular orbital of the conjugated system .
Comparaison Avec Des Composés Similaires
1,3,5-Hexatriene: This compound is similar to 2-Methyl-1,3,5-hexatriene but lacks the methyl group.
2-Methyl-1,3-butadiene: Another related compound, which has a shorter conjugated system and different reactivity.
Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the outcomes of its chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
19264-50-7 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3 |
Clé InChI |
PPWGXYXJMQAWSX-UHFFFAOYSA-N |
SMILES |
CC(=C)C=CC=C |
SMILES isomérique |
CC(=C)/C=C/C=C |
SMILES canonique |
CC(=C)C=CC=C |
Synonymes |
2-Methyl-1,3,5-hexatriene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


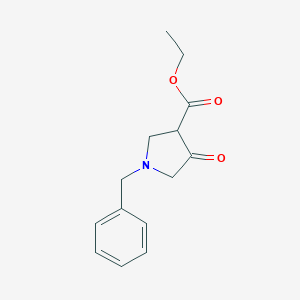
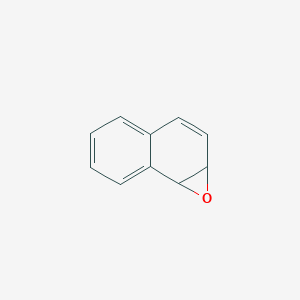
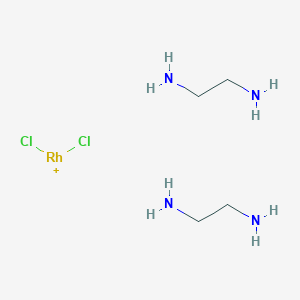
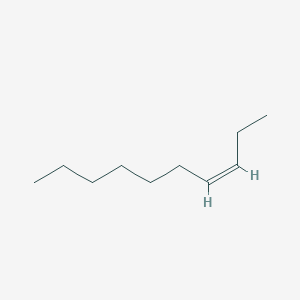
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
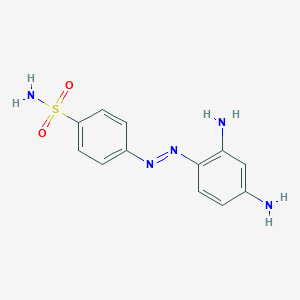
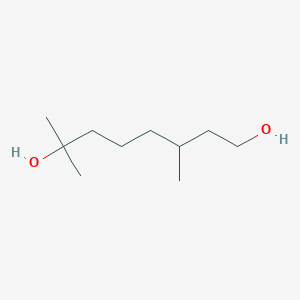
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
